

5-Ethylpiperidine-2,4-dione chemical properties and structure

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Compound of Interest

Compound Name: **5-Ethylpiperidine-2,4-dione**

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An In-depth Technical Guide to **5-Ethylpiperidine-2,4-dione**: Chemical Properties, Structure, and Synthesis

Abstract

This technical guide provides a comprehensive analysis of **5-Ethylpiperidine-2,4-dione**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a well-established "privileged scaffold" in pharmaceutically active compounds, and its oxygenated forms, such as piperidinediones, serve as crucial intermediates in the synthesis of high-value therapeutic agents, including kinase inhibitors and glutamate receptor modulators.^{[1][2][3]} This document details the compound's chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores established synthetic methodologies, outlines a detailed experimental protocol for its preparation, and discusses its broader pharmacological relevance and safety considerations.

Chemical Identity and Structure

5-Ethylpiperidine-2,4-dione is a derivative of piperidine featuring two carbonyl groups at the 2nd and 4th positions and an ethyl substituent at the 5th position. Its structure presents opportunities for further functionalization, making it a versatile building block in organic synthesis.

Identifier	Value
IUPAC Name	5-Ethylpiperidine-2,4-dione
Synonyms	5-ethyl-2,4-piperidinedione
CAS Number	73290-32-1 [4] [5]
Molecular Formula	C ₇ H ₁₁ NO ₂ [4] [5]
Molecular Weight	141.17 g/mol [5]
InChI Key	BIPNFYPMYSWIGH-UHFFFAOYSA-N
Canonical SMILES	CCC1CC(=O)NC(=O)C1

Structural Elucidation and Tautomerism

The core structure is a six-membered aliphatic ring containing a nitrogen atom. The presence of the dione functionality, specifically a β -dicarbonyl system, allows for keto-enol tautomerism. The methylene group at the C3 position is flanked by two carbonyls, making its protons acidic and enabling the formation of two possible enol tautomers. This equilibrium is a critical factor in its reactivity profile.

Caption: Keto-enol tautomerism of the core scaffold.

Physicochemical Properties

The physical and chemical properties of **5-Ethylpiperidine-2,4-dione** are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Physical Form	Solid	[4]
Purity	≥95%	[4]
Storage Temperature	2-8°C, Sealed in dry conditions	
Molecular Formula	C ₇ H ₁₁ NO ₂	[4][5]
Molecular Weight	141.17 g/mol	[5]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is fundamental for verifying the structure and purity of the synthesized compound.

- **¹H NMR Spectroscopy:** Proton NMR provides detailed information about the hydrogen environments. For **5-Ethylpiperidine-2,4-dione**, a spectrum in DMSO-d₆ would show characteristic signals.[5]
 - ~0.89 ppm (t, 3H, J = 7.6 Hz): A triplet corresponding to the three protons of the methyl (-CH₃) group of the ethyl side chain, split by the adjacent methylene group.
 - ~1.35-1.69 ppm (m, 2H): A multiplet arising from the two protons of the methylene (-CH₂) group of the ethyl side chain.
 - ~2.40-3.50 ppm (m, 5H): A complex series of multiplets corresponding to the protons on the piperidine ring at positions C3, C5, and C6.
 - ~10.5-11.5 ppm (br s, 1H): A broad singlet for the amide (N-H) proton, which is exchangeable with D₂O.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum would confirm the carbon skeleton.
 - ~10-15 ppm: Signal for the ethyl group's methyl carbon.
 - ~20-45 ppm: Signals for the ethyl group's methylene carbon and the aliphatic carbons of the piperidine ring (C3, C5, C6).

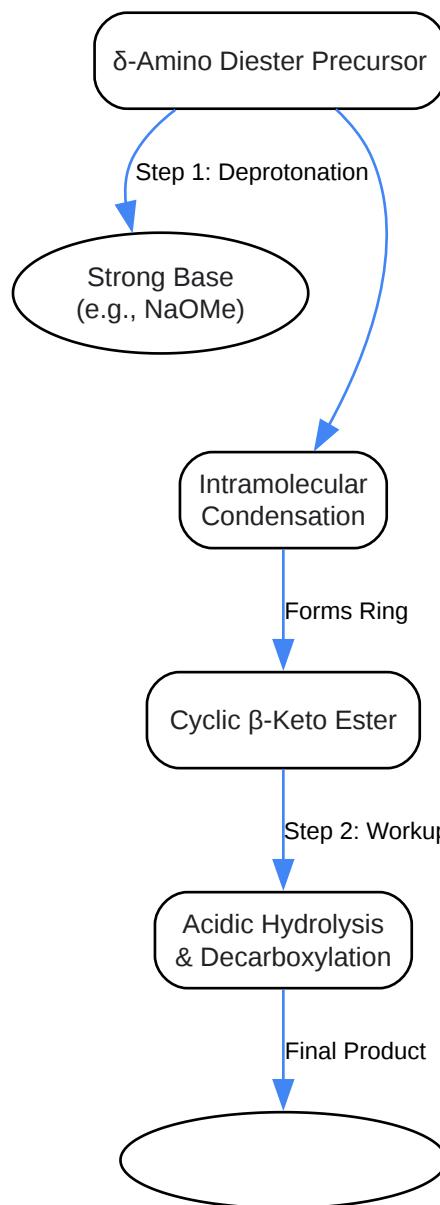
- ~165-175 ppm: Two distinct signals in the downfield region corresponding to the two carbonyl carbons (C2 amide and C4 ketone).
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present.
 - ~3200 cm^{-1} : A broad absorption band characteristic of the N-H stretching vibration of the amide.
 - ~2850-2980 cm^{-1} : C-H stretching vibrations from the ethyl and piperidine ring aliphatic groups.
 - ~1725 cm^{-1} : A strong absorption peak for the C=O stretch of the ketone.
 - ~1660 cm^{-1} : A strong absorption for the C=O stretch of the cyclic amide (lactam).
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.
 - Molecular Ion Peak (M^+): An expected peak at m/z of 141.17, corresponding to the molecular weight of the compound $[\text{C}_7\text{H}_{11}\text{NO}_2]^+$.

Synthesis and Chemical Reactivity

The synthesis of substituted piperidine-2,4-diones is a topic of significant research interest, with several established routes.

Primary Synthetic Route: Dieckmann Cyclization

The most versatile and widely employed method for constructing the piperidine-2,4-dione core is the Dieckmann cyclization.^[1] This intramolecular condensation of a diester bearing an amino group (or a protected precursor) is driven by a strong base (e.g., sodium methoxide) to form a cyclic β -keto ester, which upon hydrolysis and decarboxylation yields the target dione. This method allows for the preparation of a variety of substituted piperidine-2,4-diones.^[1]



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Caption: General workflow for Dieckmann cyclization.

Reactivity

The chemical reactivity of **5-Ethylpiperidine-2,4-dione** is governed by its functional groups:

- Acidic Methylene Protons: The protons at C3 are acidic and can be removed by a base, generating a nucleophilic enolate for subsequent alkylation or acylation reactions.

- Amide N-H: The nitrogen proton can be deprotonated, allowing for N-alkylation or N-acylation to introduce substituents on the nitrogen atom.
- Carbonyl Groups: The ketone and amide carbonyls can undergo nucleophilic addition reactions, although the amide is less reactive.

Experimental Protocol: Synthesis and Purification

The following protocol is a representative method for the synthesis of **5-Ethylpiperidine-2,4-dione** from its N-Boc protected precursor, based on established procedures.[\[5\]](#)

Objective: To synthesize **5-Ethylpiperidine-2,4-dione** via deprotection of 1-Boc-5-Ethyl-2,4-dioxopiperidine followed by purification.

Materials:

- 1-Boc-5-Ethyl-2,4-dioxopiperidine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel (for column chromatography)
- Eluent: Hexane/Ethyl Acetate (1:2, v/v)

Procedure:

- Deprotection of N-Boc Group:
 - Dissolve 1-Boc-5-Ethyl-2,4-dioxopiperidine in dichloromethane (DCM) in a round-bottom flask.

- Causality: DCM is an excellent solvent for the starting material and is inert to the reaction conditions.
- Cool the solution to 0°C using an ice bath. This is to control the exothermic nature of the deprotection reaction.
- Slowly add an excess of trifluoroacetic acid (TFA) dropwise to the stirred solution.
- Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.
- Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Reaction Work-up:
 - Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
 - Causality: This step isolates the crude product salt.
 - Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
 - Causality: Neutralization quenches the acid and converts the product from its salt form to the free base.
 - Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
- Drying and Filtration:
 - Dry the combined organic layers over anhydrous magnesium sulfate.
 - Causality: This removes residual water from the organic phase, which could interfere with subsequent steps or product stability.
 - Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

- Purification:
 - Purify the resulting crude residue by column chromatography on silica gel.[5]
 - Causality: This technique separates the target compound from impurities based on differential polarity.
 - Elute the column with a hexane/ethyl acetate (1:2, v/v) mixture.[5]
 - Collect the fractions containing the desired product (monitored by TLC) and combine them.
- Final Product Isolation:
 - Remove the eluent from the combined fractions under reduced pressure to afford **5-Ethylpiperidine-2,4-dione** as a solid.
 - Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 3. A yield of approximately 52% can be expected.[5]

Biological and Pharmacological Significance

The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous approved drugs.[2][6] Piperidine-2,4-diones, specifically, are recognized as valuable precursors for compounds with diverse biological activities.[1][7] Their utility has been demonstrated in the synthesis of:

- Anticancer Agents: Serving as intermediates for kinase inhibitors.[1]
- Neurological Therapeutics: Acting as building blocks for modulators of glutamate receptors. [1]
- Antiviral and Antimicrobial Compounds: The rigid, functionalized piperidine core can be elaborated to target various enzymes and receptors in pathogens.[8][9][10]

The structural features of **5-Ethylpiperidine-2,4-dione**—a combination of hydrogen bond donors and acceptors, a defined stereocenter at C5, and multiple sites for functionalization—

make it an attractive starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word: Warning.
- Pictograms: GHS07 (Exclamation Mark).

Recommended Handling Procedures:

- Handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

5-Ethylpiperidine-2,4-dione is a heterocyclic compound with significant potential as a synthetic intermediate in pharmaceutical research. Its well-defined structure, characterized by a piperidinedione core and an ethyl substituent, offers a platform for creating structurally diverse molecules. A clear understanding of its physicochemical properties, spectroscopic profile, and synthetic pathways, particularly the robust Dieckmann cyclization, is essential for its effective utilization. Given the established importance of the piperidine scaffold in medicine, **5-Ethylpiperidine-2,4-dione** represents a valuable tool for scientists and researchers dedicated to the development of novel therapeutics.

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